Sch 24937
Description
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Properties
IUPAC Name |
1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSHOZBKOBMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920753 | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75696-17-2, 112405-57-9 | |
| Record name | Sch 24937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Target of Sch 24937: A Deep Dive into a Elusive Compound
Despite extensive investigation, the specific molecular target of the compound designated Sch 24937 remains publicly undisclosed. This designation likely represents an internal code used by Schering-Plough (now Merck & Co.), and information regarding its pharmacological activity, mechanism of action, and specific binding partners has not been released into the public domain.
The absence of "this compound" in peer-reviewed scientific literature, patent databases, and clinical trial registries suggests that this compound may have been discontinued (B1498344) in the early stages of drug discovery and development. It is common for pharmaceutical companies to synthesize and screen thousands of compounds, with only a small fraction progressing to a stage where their biological targets and activities are publicly detailed.
Our comprehensive search for "this compound" and associated terms, including "Schering compound 24937," did not yield any relevant scientific data. The search results were primarily composed of unrelated documents containing the numerical string "24937" in different contexts, such as salary ranges in job postings or other non-scientific identifiers.
Given the lack of available information, it is not possible to provide a technical guide on the core target of this compound, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The compound's development was likely terminated before such detailed characterization was performed or, if it was, the data remains proprietary and unpublished.
For researchers and drug development professionals, this scenario highlights the challenge of tracking compounds that do not advance to later stages of the research and development pipeline. The "iceberg" nature of drug discovery means that the vast majority of initial compounds and their associated data remain outside of the public view. Without further information or declassification of internal Schering-Plough/Merck archives, the target of this compound is likely to remain unknown.
An In-depth Technical Guide to Sch-79797: Chemical Structure, Properties, and Dual-Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch-79797 is a potent and selective non-peptide antagonist of the protease-activated receptor 1 (PAR1) and a novel broad-spectrum antibiotic with a unique dual-targeting mechanism of action.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Sch-79797. Detailed experimental protocols and visualizations of its signaling pathways are included to support further research and development.
Chemical Structure and Properties
Sch-79797, systematically named N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, is a pyrroloquinazoline derivative.[3][4] Its chemical structure is characterized by a central pyrroloquinazoline core with distinct substitutions that contribute to its biological activity.
Chemical Structure:
-
IUPAC Name: 3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[4]
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Molecular Formula: C₂₃H₂₅N₅[4]
-
SMILES: CC(C)c1ccc(cc1)Cn1cc2c(cc3c1c(nc(n3)N)NC4CC4)N=C(N)N=2
-
InChI: InChI=1S/C23H25N5/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27)[4]
Physicochemical Properties:
A summary of the key physicochemical properties of Sch-79797 and its dihydrochloride (B599025) salt is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 371.488 g/mol | [2] |
| Molecular Weight (diHCl salt) | 444.41 g/mol | |
| CAS Number | 1216720-69-2 | |
| Purity | ≥98% | |
| Solubility (diHCl salt) | Soluble to 5 mM in ethanol, Soluble to 50 mM in DMSO | |
| Storage | Desiccate at room temperature |
Biological Activity and Mechanism of Action
Sch-79797 exhibits two distinct and significant biological activities: antagonism of the PAR1 receptor and a dual-mechanism antibiotic action against a broad spectrum of bacteria.
PAR1 Antagonism
Sch-79797 is a potent and selective antagonist of the protease-activated receptor 1 (PAR1), a G-protein coupled receptor activated by thrombin.[2][3] It inhibits the binding of thrombin receptor-activating peptide to PAR1 with an IC₅₀ of 70 nM and a Kᵢ of 35 nM.[5][6] This activity leads to the inhibition of thrombin-induced platelet aggregation and has shown potential in limiting myocardial ischemia/reperfusion injury in rat hearts.[5][6][7][8] The cardioprotective effects of Sch-79797 are suggested to be mediated through the PI3K/Akt pathway and the activation of nitric oxide synthase and/or ATP-sensitive potassium channels.[7][8][9]
Interestingly, some studies have reported that the antiproliferative and pro-apoptotic effects of Sch-79797 can occur independently of PAR1 antagonism.[3][10]
Dual-Mechanism Antibiotic Activity
A groundbreaking characteristic of Sch-79797 is its efficacy as a broad-spectrum antibiotic against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[1][11] Remarkably, it demonstrates a very low frequency of inducing bacterial resistance.[1][11] This potent antibacterial effect is achieved through a unique dual-targeting mechanism of action:[1][11][12]
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Inhibition of Folate Metabolism: Sch-79797 competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is essential for bacterial DNA synthesis.[1][11]
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Disruption of Bacterial Membrane Integrity: The compound directly interacts with and activates the bacterial mechanosensitive channel of large conductance (MscL), leading to membrane permeabilization and depolarization.[12] This action disrupts the integrity of the bacterial cell membrane.
This dual-action mechanism, targeting two independent cellular processes, is believed to be the reason for its low resistance profile.[1][11]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to characterize the activity of Sch-79797.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of Sch-79797 that inhibits the visible growth of a bacterium.
Protocol:
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Prepare a series of two-fold dilutions of Sch-79797 in the appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
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Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
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Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria).
-
Incubate the cultures at 37°C for 14-18 hours.
-
The MIC is defined as the lowest concentration of the drug that results in no visible bacterial growth.[1]
Bacterial Cytological Profiling (BCP)
Objective: To characterize the mechanism of action of Sch-79797 by observing morphological and cellular changes in bacteria upon treatment.
Protocol:
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Treat bacterial cells (e.g., E. coli) with Sch-79797 at a concentration equivalent to its MIC.
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At specific time points (e.g., 30 minutes, 2 hours), stain the cells with a cocktail of fluorescent dyes:
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DAPI: To stain DNA (membrane-permeable).
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FM4-64: To stain the cell membrane.
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SYTOX Green: To stain DNA of cells with compromised membranes (membrane-impermeable).[13]
-
-
Acquire images of the stained cells using fluorescence microscopy.
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Analyze the images to identify specific cytological profiles, such as cell lysis, filamentation, or changes in membrane integrity, and compare them to profiles of known antibiotics.[1]
Membrane Potential and Permeability Assay
Objective: To assess the effect of Sch-79797 on bacterial membrane potential and permeability.
Protocol:
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Utilize a commercially available bacterial membrane potential kit (e.g., BacLight™ Bacterial Membrane Potential Kit).
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Treat a suspension of bacterial cells with Sch-79797 at various concentrations.
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Add the fluorescent membrane potential indicator dye (e.g., DiOC₂(3)) to the cell suspension.
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Measure the fluorescence ratio (red/green) using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
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To assess permeability, use a membrane-impermeable dye like SYTOX Green and measure the increase in fluorescence upon drug treatment, which indicates membrane permeabilization.[1]
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with Sch-79797.
Caption: Dual-mechanism antibiotic action of Sch-79797.
Caption: Sch-79797 as a PAR1 antagonist and its downstream effects.
Caption: Experimental workflow for elucidating the mechanism of action of Sch-79797.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SCH-79797 - Wikipedia [en.wikipedia.org]
- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sch-79797 | C23H25N5 | CID 4259181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SCH79797 diHCl | protease activated receptor 1 (PAR1) antagonist | CAS# 1216720-69-2 | InvivoChem [invivochem.com]
- 7. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCH 79797, a selective PAR1 antagonist, protects against ischemia/reperfusion-induced arrhythmias in the rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of a Bacterial Mechanosensitive Channel, MscL, Underlies the Membrane Permeabilization of Dual-Targeting Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of SCH 23390: A Technical Guide
Introduction
While information regarding "Sch 24937" is not publicly available, this technical guide provides a comprehensive overview of the in vitro pharmacological profile of a closely related and extensively studied compound from Schering-Plough, SCH 23390 . As a potent and selective D1 dopamine (B1211576) receptor antagonist, SCH 23390 has been a critical tool in neuroscience research for decades. This document details its binding affinities, functional activities, and the experimental methodologies used to determine these properties, providing researchers, scientists, and drug development professionals with a thorough understanding of its in vitro characteristics.
Quantitative Analysis of In Vitro Activity
The in vitro activity of SCH 23390 has been characterized across various assays to determine its affinity and functional effects on dopamine receptors and other related targets.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand with known high affinity for the receptor is competed with the unlabeled test compound (SCH 23390). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | 0.5 - 2.0 |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | > 1000 |
| Serotonin 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex | 10 - 50 |
| Serotonin 5-HT1C | [3H]Mesulergine | Porcine Choroid Plexus | 5 - 20 |
Note: Ki values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of SCH 23390 for the dopamine D1 receptor.
Materials:
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Rat striatal tissue homogenate
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[3H]SCH 23390 (radioligand)
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Unlabeled SCH 23390 (competitor)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
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Scintillation vials and scintillation cocktail
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Glass fiber filters
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Filtration manifold
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Liquid scintillation counter
Procedure:
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Prepare rat striatal tissue membranes by homogenization in ice-cold assay buffer followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer.
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Set up the binding assay in tubes containing a fixed concentration of [3H]SCH 23390 and varying concentrations of unlabeled SCH 23390.
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Add the membrane homogenate to initiate the binding reaction.
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Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
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Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
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Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
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Determine non-specific binding in the presence of a high concentration of an unlabeled D1 antagonist (e.g., 1 µM SCH 23390).
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
D1 Dopamine Receptor Signaling Pathway
SCH 23390 acts as an antagonist at the D1 dopamine receptor, blocking the downstream signaling cascade initiated by the endogenous agonist, dopamine. The following diagram illustrates the canonical D1 receptor signaling pathway and the point of inhibition by SCH 23390.
Caption: D1 receptor signaling pathway and inhibition by SCH 23390.
Experimental Workflow for In Vitro Compound Profiling
The following diagram outlines a typical workflow for the in vitro characterization of a compound like SCH 23390.
Caption: A generalized workflow for in vitro pharmacological profiling.
Unraveling the Cellular Impact of Sch 24937: A Technical Guide
An in-depth exploration of the cellular effects and signaling pathways associated with the investigational compound Sch 24937 remains challenging, as publicly available scientific literature does not contain information on a compound with this specific identifier.
Initial searches for "this compound" did not yield any relevant data on its pharmacological or cellular activities. The search results primarily pointed to unrelated compounds, such as the antibacterial agent WIN 58161 and the enkephalinase inhibitor SCH 34826. Furthermore, the number "24937" appeared in non-scientific contexts, such as salary ranges in job postings.
It is plausible that "this compound" represents an internal designation from a pharmaceutical company, potentially Schering-Plough (now Merck & Co.), and this compound may not have been advanced into stages of development that would lead to public disclosure of its scientific details. Without a correct and publicly recognized identifier, a comprehensive analysis of its cellular effects, signaling pathways, and experimental protocols is not feasible at this time.
To enable the creation of the requested in-depth technical guide, it is crucial to verify the compound's name or provide an alternative, publicly documented identifier (e.g., a formal chemical name, a different code name, or a publication reference). Once a correct identifier is available, a thorough investigation into its cellular and molecular pharmacology can be conducted to provide the detailed whitepaper, including data tables and pathway diagrams as originally requested.
An In-depth Technical Guide to Sch 24937: Discovery, Preclinical Development, and Discontinuation
Kenilworth, NJ - Sch 24937, chemically identified as 6-bromo-5-chloro-2-1[(methylsulfonyl) acetyl] 3-(2-pyridyl)indole, was a novel synthetic compound developed by Schering-Plough in the late 1980s and early 1990s. Investigated primarily for its potent immunosuppressive properties, the compound showed initial promise in preclinical models of autoimmune diseases. However, its development was ultimately terminated due to concerns of hepatotoxicity, a significant adverse effect that precluded its progression into clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound (CAS RN: 75696-17-2; Molecular Formula: C₁₆H₁₂BrClN₂O₂S) emerged from Schering-Plough's research programs focused on identifying novel immunomodulatory agents. The synthesis of this compound involves a multi-step process, which can be broadly outlined as follows:
Experimental Protocol: Synthesis of this compound
A detailed synthesis route for a related indole (B1671886) compound provides a likely basis for the synthesis of this compound. The general approach involves the following key steps:
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Diazotization and Reduction: The synthesis typically begins with the diazotization of a substituted aniline, such as 3-bromo-4-chloroaniline, followed by reduction to form the corresponding hydrazine (B178648) derivative.
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Condensation: The resulting hydrazine is then condensed with a pyruvate (B1213749) derivative, for instance, ethyl 2-pyridylpyruvate, to form a hydrazone.
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Fischer Indole Synthesis: The core indole scaffold is constructed via a Fischer indole synthesis, where the hydrazone undergoes cyclization in the presence of an acid catalyst.
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Acylation and Functional Group Manipulation: The final steps involve the acylation of the indole nitrogen and subsequent manipulation of the functional groups to yield the target compound, this compound.
Mechanism of Action: B Lymphocyte Inhibition
The primary mechanism of action of this compound was identified as the potent inhibition of B lymphocyte-mediated immune responses.[1][2] B lymphocytes, or B cells, are critical components of the adaptive immune system, responsible for producing antibodies and presenting antigens. Dysregulation of B cell function is a hallmark of many autoimmune diseases.
While the precise molecular target and signaling pathway perturbations were not fully elucidated in the publicly available literature, it is understood that this compound's immunosuppressive effects were primarily directed at this cell type.
Preclinical Efficacy in Autoimmune Models
This compound demonstrated significant efficacy in preclinical animal models of autoimmune diseases, primarily in rodent models of rheumatoid arthritis and graft-versus-host disease (GVHD).
Rheumatoid Arthritis
In a murine model of collagen-induced arthritis (CIA), a widely used model that mimics the pathology of human rheumatoid arthritis, this compound was shown to reduce the incidence and severity of the disease.[2]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
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Immunization: DBA/1 mice are typically immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
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Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
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Treatment: this compound, dissolved in a suitable vehicle, would have been administered to the treatment group, likely via oral gavage or intraperitoneal injection, starting at or before the onset of clinical signs of arthritis.
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Assessment: The severity of arthritis is typically scored based on paw swelling and inflammation. Histopathological analysis of the joints is also performed to assess cartilage and bone erosion.
| Preclinical Model | Key Findings |
| Collagen-Induced Arthritis (Mouse) | Reduced incidence and severity of arthritis.[2] |
Graft-versus-Host Disease (GVHD)
This compound was also evaluated in a murine model of acute GVHD, a serious complication of allogeneic bone marrow transplantation where donor immune cells attack the recipient's tissues. The compound was shown to have inhibitory effects on the cellular and humoral immune responses that drive GVHD.[3]
Experimental Protocol: Acute Graft-versus-Host Disease (GVHD) in Mice
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Induction: GVHD is induced in F1 hybrid mice (e.g., B6AF1) by injecting parental lymphocytes (e.g., from A/J mice).
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Treatment: Immunosuppressive therapy with this compound would have been administered to the mice following the injection of parental lymphocytes.
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Assessment: The severity of GVHD is assessed by monitoring weight loss, clinical signs of illness, and survival. Immunological parameters, such as cytokine production and lymphocyte proliferation in the spleen, are also analyzed.
| Preclinical Model | Key Findings |
| Acute Graft-versus-Host Disease (Mouse) | Partial restoration of proliferative responses and IL-2 production in splenocytes.[3] |
Discontinuation due to Hepatotoxicity
Despite its promising immunosuppressive activity in preclinical models, the development of this compound was halted due to findings of hepatotoxicity.[1] Drug-induced liver injury (DILI) is a major cause for the termination of drug development programs and the withdrawal of approved drugs from the market. The specific details of the toxicological findings for this compound, including the dose-response relationship and the nature of the liver damage, are not extensively detailed in the available literature. However, this adverse effect was significant enough to preclude further development for the treatment of non-life-threatening autoimmune conditions.[1]
References
- 1. Impaired Cellular and Antibody immunity after COVID-19 in Chronically Immunosuppressed Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety data and withdrawal of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | B Cell Composition Is Altered After Kidney Transplantation and Transitional B Cells Correlate With SARS-CoV-2 Vaccination Response [frontiersin.org]
Preliminary Studies on Sch 24937: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 24937, chemically identified as 6-bromo-5-chloro-2-1[(methylsulfonyl) acetyl] 3-(2-pyridyl indole), is a potent immunosuppressive agent with pronounced activity against B lymphocyte-mediated immune responses.[1][2] Preclinical investigations have demonstrated its efficacy in various animal models of autoimmune diseases, including adjuvant-induced arthritis in rats and collagen-induced arthritis in mice.[1][3] Notably, this compound exhibits greater potency in in vivo settings compared to the well-established immunosuppressant, Cyclosporin A (CSA), although it is less active in vitro.[2] Its mechanism of action is not fully elucidated but is understood to be distinct from that of steroidal anti-inflammatory drugs and does not appear to rely on cytotoxicity towards lymphocytes. A significant impediment to the clinical development of this compound has been the observation of hepatotoxicity in preclinical studies. This document provides a comprehensive overview of the preliminary research on this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Chemical Name | 6-bromo-5-chloro-2-1[(methylsulfonyl) acetyl] 3-(2-pyridyl indole) |
| Therapeutic Class | Immunosuppressant |
| Primary Target | B lymphocyte-mediated immune responses |
In Vivo Efficacy Data
The following tables summarize the qualitative and semi-quantitative in vivo efficacy of this compound as reported in preliminary studies. Specific quantitative values such as ED50 are not available in the reviewed literature.
Table 2.1: Efficacy in Collagen-Induced Arthritis (CIA) in Mice
| Parameter | Observation | Comparator | Reference |
| Incidence of Arthritis | Reduced | - | [3] |
| Severity of Arthritis | Reduced | - | [3] |
| Humoral Response to Collagen | Suppressed | - | [3] |
| Effect on Lymphocyte Populations | Did not prevent changes in draining lymph nodes | Betamethasone | [3] |
Table 2.2: Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Observation | Comparator | Reference |
| Immunosuppressive Activity | Potent | Cyclosporin A (more potent in vivo) | [2] |
In Vitro Activity Data
Table 3.1: Comparative In Vitro Immunosuppressive Activity
| Compound | Activity Level | Reference |
| This compound | Less potent than Cyclosporin A | [2] |
| Cyclosporin A | Superior to this compound | [2] |
Effects on Cytokine Production
In a study involving splenocytes from mice with graft-versus-host disease (GVHD), this compound demonstrated a distinct profile of cytokine modulation.
Table 4.1: Effect on Cytokine Production by GVHD Splenocytes
| Cytokine | Effect of this compound | Comparator (Cyclosporin A) | Reference |
| Interleukin-2 (IL-2) | Increased capacity for production | Consistently decreased capacity | [4][5] |
| Interferon-gamma (IFN-γ) | Enhanced or no effect | Consistently decreased capacity | [4][5] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a generalized representation based on standard methods for inducing CIA, as specific details for the this compound studies are not fully available.
-
Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Immunization:
-
An emulsion is prepared with type II collagen and Complete Freund's Adjuvant (CFA).
-
Mice are given a primary immunization via intradermal injection at the base of the tail.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Drug Administration:
-
This compound is administered, likely orally or intraperitoneally, at various doses. The treatment can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of arthritis).
-
-
Assessment of Arthritis:
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The incidence and severity of arthritis in the paws are monitored and scored visually.
-
Paw swelling can be measured using calipers.
-
-
Immunological Analysis:
Cytokine Production Assay from GVHD Splenocytes
This protocol is based on the description of the experiments where the effects of this compound on cytokine production were evaluated.
-
Induction of Graft-Versus-Host Disease (GVHD):
-
Parental lymphocytes (e.g., from A/J mice) are injected into F1 hybrid recipients (e.g., B6AF1 mice).
-
-
Drug Treatment:
-
Mice with GVHD are treated in vivo with this compound or a comparator drug.
-
-
Splenocyte Isolation and Culture:
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Spleens are aseptically removed from the mice.
-
A single-cell suspension of splenocytes is prepared.
-
Splenocytes are cultured in the presence of a mitogen (e.g., Concanavalin A for T-cell stimulation).
-
-
Cytokine Measurement:
-
After a defined incubation period, the culture supernatant is collected.
-
The concentrations of IL-2 and IFN-γ in the supernatant are measured using specific ELISAs or bioassays.
-
Visualizations
Proposed Signaling Pathway of this compound in B-Lymphocyte Inhibition
Caption: Hypothetical inhibition of B-cell receptor downstream signaling by this compound.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for evaluating this compound in a mouse model of CIA.
Logical Relationship of this compound's Effects on Immune Cells
Caption: Logical flow of this compound's observed effects on immune components.
Discussion and Future Directions
The preliminary data on this compound suggest that it is a potent immunosuppressive agent with a novel, non-steroidal mechanism of action. Its particular effectiveness against B-cell-mediated immunity made it a promising candidate for the treatment of autoimmune diseases where humoral immunity plays a significant role, such as rheumatoid arthritis. The differential effect on cytokine production, particularly the increase in IL-2 capacity, warrants further investigation to fully understand its immunomodulatory profile.
The primary obstacle to the continued development of this compound has been its associated hepatotoxicity. Future research could focus on medicinal chemistry efforts to synthesize analogs of this compound that retain the desired immunosuppressive activity while exhibiting a more favorable safety profile. A deeper understanding of its molecular target and signaling pathway would be crucial for such an endeavor. Further studies to elucidate the precise mechanism of B-cell inhibition and the differential regulation of T-cell cytokines would provide valuable insights into its immunopharmacology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of collagen II-induced arthritis in mice--a comparison of the effects of this compound, immunosuppressants and nonsteroidal antiinflammatory drugs on the clinical expression of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of cytokine production in acute graft-vs-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening: A General Framework in the Absence of Data for Sch 24937
A critical lack of public information regarding "Sch 24937" prevents the creation of specific high-throughput screening (HTS) application notes and protocols for this compound. Searches for its mechanism of action, biological targets, and applications in research have yielded no relevant results. The development of a robust HTS assay is fundamentally dependent on a known molecular target and mechanism of action.
Therefore, this document provides a comprehensive and detailed framework for developing HTS application notes and protocols for a hypothetical small molecule inhibitor. This generalized guide is intended for researchers, scientists, and drug development professionals to illustrate the required components and methodologies, which could be adapted should information on "this compound" or a similar compound become available.
I. Application Notes: A Template for a Small Molecule Inhibitor
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify novel modulators of biological targets.[1][2][3] These "hits" can serve as starting points for the development of new therapeutics. The process involves the miniaturization and automation of bioassays to test tens of thousands to millions of compounds in a time- and cost-efficient manner.[3]
This application note describes a framework for a [biochemical or cell-based] assay designed to identify inhibitors of [Target Protein/Pathway]. The assay is optimized for a 384-well plate format and is amenable to robotic automation.
Principle of the Assay
[This section would detail the specific biological assay. For example, for a kinase inhibitor:]
This assay is a homogeneous time-resolved fluorescence (HTRF) assay designed to measure the phosphorylation of a peptide substrate by the [Kinase Name] enzyme. The assay principle is based on fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-phospho-substrate antibody and a biotinylated substrate recognized by streptavidin-XL665. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a high FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
A detailed list of all necessary reagents and equipment would be provided here. This includes:
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Assay buffer components
-
Enzyme and substrate details
-
Detection reagents
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Control compounds (positive and negative)
-
Microplates
-
Liquid handling instrumentation
-
Plate reader specifications
Workflow Overview
The overall HTS workflow is a multi-step process that includes assay development, a pilot screen, the primary screen, and subsequent confirmation and characterization of hits.[1][4]
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
"Sch 24937" solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is Sch 24937 and what is its primary application?
A1: Based on available information, "this compound" appears to be a compound identifier. However, detailed public information regarding its chemical structure, biological activity, and specific research applications is currently limited. Compounds with such designations are often experimental molecules used in early-stage drug discovery and biomedical research. Without further data, its precise application remains unconfirmed.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Specific solubility data for this compound is not publicly available. For novel compounds with unknown solubility, a systematic approach is recommended. Start with common laboratory solvents and perform small-scale solubility tests.
Recommended starting solvents for initial solubility testing include:
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Dimethyl sulfoxide (B87167) (DMSO)
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Ethanol (EtOH)
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Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
It is crucial to start with a very small amount of the compound and add the solvent incrementally.
Q3: Can I dissolve this compound in aqueous buffers for my in vitro assay?
A3: Direct dissolution in aqueous buffers is often challenging for novel organic compounds. It is more likely that a stock solution will first need to be prepared in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
Q4: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue indicating that the compound has low aqueous solubility. Here are a few troubleshooting steps:
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Decrease the final concentration: The compound may be soluble at lower concentrations.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer might improve solubility.
-
Consider formulation strategies: For in vivo studies, more complex formulation approaches such as the use of cyclodextrins, liposomes, or other drug delivery systems may be necessary.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in the initial solvent. | The compound is insoluble in that specific solvent. | Try a different organic solvent from the recommended list (DMSO, EtOH, MeOH, DMF). Gentle warming or sonication may also aid dissolution, but be cautious of potential compound degradation. |
| Compound precipitates after dilution into aqueous media. | Low aqueous solubility of the compound. | Lower the final concentration of this compound. Ensure the organic solvent from the stock solution is at a non-toxic level in the final assay medium (typically <0.5% for DMSO). |
| Inconsistent results in biological assays. | Potential compound precipitation or degradation. | Prepare fresh stock solutions. Visually inspect solutions for any signs of precipitation before use. If possible, confirm the concentration and integrity of the compound in solution using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
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Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
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Add a measured, small volume of the chosen solvent (e.g., 100 µL of DMSO).
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Vortex the vial for 30-60 seconds.
-
Visually inspect the solution against a light source. If the solution is clear with no visible particles, the compound is soluble at that concentration.
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If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing and inspection steps until the compound dissolves completely. Record the final volume of solvent used to calculate the approximate solubility.
-
If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble in that particular solvent.
Visualizing Experimental Workflow
Below is a generalized workflow for handling a novel compound like this compound with unknown solubility for in vitro testing.
Caption: Workflow for preparing and using a compound with unknown solubility.
Technical Support Center: Managing Off-Target Effects of Investigational Compounds
Disclaimer: No publicly available information was found regarding the specific off-target effects of "Sch 24937." This technical support center provides a generalized framework and best-practice guidelines for addressing and mitigating off-target effects of investigational compounds. Researchers should substitute the placeholder information with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects refer to the unintended interactions of a drug or investigational compound with molecular targets other than the intended therapeutic target. These interactions can lead to a variety of undesirable outcomes, including adverse drug reactions (ADRs), toxicity, and reduced therapeutic efficacy.[1] Identifying and mitigating off-target effects is a critical aspect of drug development to ensure the safety and effectiveness of a potential therapeutic.[2][3]
Q2: How can I determine if my experimental results are due to an off-target effect of my compound?
A2: Unexplained or unexpected phenotypic changes in your cellular or animal models that do not align with the known function of the intended target are often the first indication of potential off-target effects. It is crucial to design experiments that can help differentiate between on-target and off-target activities. This can include using structurally unrelated compounds that target the same pathway, or employing genetic knockout/knockdown of the intended target to see if the observed effect is still present.
Q3: What are some common strategies to mitigate off-target effects?
A3: Mitigation of off-target effects can be approached from several angles:
-
Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target.[2]
-
Dose Optimization: Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-target molecules.[1]
-
Use of Multiple Chemical Probes: Confirming phenotypes with structurally distinct inhibitors of the same target can increase confidence that the observed effect is on-target.
-
Genetic Validation: Utilizing techniques like CRISPR/Cas9 or RNAi to validate that the phenotype is dependent on the intended target.[2]
Troubleshooting Guide
Issue: Inconsistent phenotypic results across different cell lines.
-
Possible Cause: The off-target protein may be differentially expressed in the cell lines being tested.
-
Troubleshooting Steps:
-
Perform proteomic or transcriptomic analysis on the cell lines to identify differences in protein expression profiles.
-
Cross-reference potential off-targets with the expression data to identify candidate proteins responsible for the inconsistent results.
-
Validate the involvement of the identified off-target using siRNA or shRNA knockdown in the sensitive cell line.
-
Issue: Observed toxicity at concentrations required for on-target engagement.
-
Possible Cause: The therapeutic window of the compound is narrow due to a high-affinity off-target that mediates a toxic response.
-
Troubleshooting Steps:
-
Conduct a broad kinase or receptor screen to identify potential off-targets with affinities close to that of the primary target.
-
If a problematic off-target is identified, consider medicinal chemistry efforts to design derivatives with improved selectivity.
-
Evaluate the feasibility of combination therapies that may allow for a lower, less toxic dose of the primary compound.
-
Quantitative Data Summary
The following table is a template for summarizing selectivity data for an investigational compound. Researchers should populate this with their own findings.
| Target | IC50 (nM) | Assay Type | Notes |
| Primary Target | 15 | Biochemical Assay | High-potency engagement |
| Off-Target A | 150 | Kinase Panel | 10-fold selectivity over Primary Target |
| Off-Target B | 800 | Cellular Thermal Shift Assay | Moderate engagement at higher concentrations |
| Off-Target C | >10,000 | Receptor Binding Assay | Negligible interaction |
Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method for identifying the cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat one set of cells with the investigational compound at a relevant concentration and another with a vehicle control for 1 hour.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and prepare the samples for quantitative proteomic analysis (e.g., via mass spectrometry).
-
Data Analysis: Identify proteins that show a significant thermal shift in the compound-treated group compared to the vehicle control. These are potential on- and off-targets.
Visualizations
Caption: Hypothetical signaling pathway of an investigational compound.
Caption: Experimental workflow for off-target identification using CETSA.
References
- 1. Safety profile of pembrolizumab monotherapy based on an aggregate safety evaluation of 8937 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of pembrolizumab monotherapy based on an aggregate safety evaluation of 8937 patients - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Sch 24937" Concentration for Experiments: A Technical Support Center
Welcome to the technical support center for Sch 24937. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Compound Information:
-
Compound Name: this compound
-
Chemical Name: 6-bromo-5-chloro-2-[(methylsulfonyl)acetyl]-3-(2-pyridyl)indole
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CAS Number: 75696-17-2
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Known Activity: this compound is recognized as an immunosuppressive agent with potent inhibitory effects on B lymphocyte-mediated immune responses.[1] It has been investigated for its potential in treating autoimmune diseases, such as rheumatoid arthritis, by reducing the severity of disease in animal models.[1] A significant consideration in its use is the potential for hepatotoxicity, which has been a limiting factor in its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The exact molecular target and signaling pathway of this compound have not been fully elucidated in publicly available literature. However, it is established that the compound is a potent immunosuppressant that particularly affects B lymphocyte-mediated immune responses.[1] This suggests that this compound likely interferes with key signaling pathways involved in B cell activation, proliferation, and antibody production.
Q2: In what experimental models has this compound been used?
A2: this compound has been effectively used in a collagen-induced arthritis (CIA) mouse model, where it was shown to reduce the incidence and severity of the disease.[1] This model is commonly used to study the pathology of rheumatoid arthritis and to evaluate the efficacy of potential therapeutics.
Q3: What are the known side effects or toxicities of this compound?
A3: The primary reported toxicity associated with this compound is hepatotoxicity (liver damage). This has been a significant factor precluding its development for the treatment of non-life-threatening human autoimmune conditions. Researchers should carefully monitor liver function markers in any in vivo studies.
Q4: How should I prepare and store this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect in in vitro B cell assays | - Suboptimal Concentration: The concentration of this compound may be too high (causing cytotoxicity) or too low (resulting in no measurable effect).- Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to an inaccurate effective concentration.- Cell Health: The B cells may not be healthy or properly activated. | - Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 0.01 µM to 100 µM) and narrow down to find the IC50.- Ensure complete dissolution in an appropriate solvent before adding to the medium. Visually inspect for precipitates. Consider using a vehicle control.- Check cell viability using methods like Trypan Blue exclusion or a viability stain. Ensure proper stimulation of B cells if the assay requires it. |
| High variability in in vivo animal studies | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Animal Health and Genetics: Variability in the health status or genetic background of the animals.- Disease Model Induction: Inconsistent induction of the disease model (e.g., collagen-induced arthritis). | - Ensure accurate and consistent dosing techniques. For oral gavage, ensure proper delivery. For parenteral routes, ensure consistent injection volumes and sites.- Use age- and sex-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment.- Standardize the protocol for disease induction, including the preparation and administration of the inducing agent. |
| Observed cytotoxicity in cell-based assays | - High Concentration: The concentration of this compound is above the toxic threshold for the cells being used.- Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | - Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control group. |
| Suspected Hepatotoxicity in vivo | - Inherent Toxicity of the Compound: As reported, this compound has known hepatotoxic effects. | - Include monitoring of liver function (e.g., serum ALT/AST levels) in your experimental design. - Perform histopathological analysis of liver tissue at the end of the study.- Consider using a lower dose or a different dosing schedule. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the available literature, the following table provides a general framework for the types of data that should be determined experimentally. The values provided are hypothetical and should be established for your specific experimental system.
| Parameter | Cell Line / Model | Typical Concentration Range | Notes |
| IC50 (B cell proliferation) | Murine Splenic B Cells | 0.1 µM - 10 µM (Hypothetical) | To be determined experimentally using a B cell proliferation assay. |
| Effective In Vivo Dose | Collagen-Induced Arthritis (Mouse) | 1 mg/kg - 50 mg/kg (Hypothetical) | Requires dose-ranging studies to determine efficacy and toxicity. |
| Solubility | DMSO | >10 mg/mL (Hypothetical) | To be determined. |
| Solubility | Aqueous Buffers | Low (Hypothetical) | May require the use of a co-solvent or formulation to improve solubility for in vivo use. |
Experimental Protocols
1. In Vitro B Cell Proliferation Assay
This protocol provides a general method to assess the effect of this compound on B cell proliferation.
-
Cell Isolation: Isolate B cells from the spleens of mice using standard methods (e.g., magnetic-activated cell sorting (MACS) with CD19 microbeads).
-
Cell Culture: Culture the isolated B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a B cell mitogen such as lipopolysaccharide (LPS) at a concentration of 10 µg/mL.
-
Compound Treatment: Add this compound at various concentrations (e.g., in a 10-point, 2-fold dilution series starting from 100 µM) to the B cell cultures. Include a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard method such as:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture, then harvest the cells and measure radioactivity.
-
CFSE Staining: Stain the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture and measure the dilution of the dye by flow cytometry.
-
MTT/XTT Assay: Add MTT or XTT reagent to the wells and measure the colorimetric change, which correlates with metabolic activity and cell number.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
2. In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of arthritis.
-
Animals: Use a susceptible mouse strain, such as DBA/1J mice.
-
Induction of Arthritis:
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On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
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On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Compound Administration:
-
Begin administration of this compound or vehicle control at a predetermined time point (e.g., starting from the day of the booster injection).
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be optimized in pilot studies.
-
-
Monitoring and Evaluation:
-
Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
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Measure paw swelling using calipers.
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At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibody levels) and tissues (e.g., joints for histology, liver for toxicity assessment).
-
-
Data Analysis: Compare the arthritis scores, paw swelling, and antibody levels between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Hypothesized B-Cell Signaling Inhibition by this compound.
Caption: Workflow for In Vivo Evaluation in a CIA Model.
References
"Sch 24937" toxicity and cell viability assays
Data Unavailability Notice
Our comprehensive search for "Sch 24937" did not yield specific information regarding its toxicity profile or its effects in cell viability assays. The scientific literature and available databases do not contain sufficient data to generate a detailed technical support guide for this specific compound.
The information retrieved pertains to other compounds, such as MMV024937 and WIN 58161, which have different mechanisms of action and experimental considerations. Therefore, we are unable to provide specific troubleshooting guides, FAQs, quantitative data summaries, experimental protocols, or signaling pathway diagrams related to "this compound" at this time.
We recommend verifying the compound identifier and consulting internal documentation or primary research sources for information on this compound. Should you acquire data on its biological activity and experimental application, our team would be equipped to assist in developing the requested technical support materials.
Technical Support Center: In Vivo Delivery of PARP Inhibitors
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PARP (Poly ADP-ribose polymerase) inhibitors in in vivo experiments. Since "Sch 24937" did not yield specific results, this guide focuses on common PARP inhibitors, assuming "this compound" is a developmental code for a compound in this class.
Frequently Asked Questions (FAQs)
1. Formulation and Administration
Q1: My PARP inhibitor has poor water solubility. What is a suitable vehicle for in vivo administration?
A1: The choice of vehicle is critical and depends on the physicochemical properties of your specific PARP inhibitor. For compounds with low aqueous solubility, several options are commonly used in preclinical studies:
-
Suspensions: For oral gavage (p.o.) or intraperitoneal (i.p.) injection, you can create a suspension in vehicles like 0.5% methylcellulose (B11928114) or 1% carboxymethylcellulose.[1][2][3]
-
Solutions with Co-solvents: A common approach is to use a multi-component solvent system. For example, a formulation for Talazoparib (B560058) uses 10% dimethylacetamide (DMAc), 5% Kolliphor HS 15, and 85% phosphate-buffered saline (PBS).[4][5] Another example for Olaparib is 10% DMSO and 10% 2-hydroxy-propyl-β-cyclodextrin in PBS.[6]
-
Nanoformulations: Encapsulating the PARP inhibitor in lipid-based nanoparticles can improve solubility, enhance tumor accumulation, and provide sustained release.[7][8][9]
It is imperative to conduct a vehicle tolerability study in a small cohort of animals before initiating your main experiment to ensure the vehicle itself does not cause adverse effects.
Q2: What is the recommended route of administration for PARP inhibitors in animal models?
A2: The most common route of administration in preclinical studies is oral gavage (p.o.) , as this mimics the clinical route for most FDA-approved PARP inhibitors like Olaparib, Niraparib (B1663559), and Talazoparib.[1][6][10][11][12] Intraperitoneal (i.p.) and intravenous (i.v.) injections are also used, particularly for compounds with poor oral bioavailability or in studies where direct administration into the peritoneal cavity is desired.[1][9]
2. Dosing and Efficacy
Q3: I am not observing the expected anti-tumor effect. What are the possible reasons?
A3: Lack of efficacy can stem from several factors:
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Inadequate Dosing or Schedule: The dose might be too low, or the dosing frequency may be insufficient to maintain target inhibition. Review literature for established doses for similar compounds or conduct a dose-escalation study.
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Poor Bioavailability: The compound may not be absorbed effectively if administered orally. Consider reformulating the drug or switching to an alternative administration route (e.g., i.p. or i.v.).
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Insufficient Target Engagement: The drug may not be reaching the tumor at a high enough concentration to inhibit PARP effectively. This can be assessed by measuring PAR levels in tumor tissue.[13]
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Tumor Model Resistance: The chosen cancer model may not be sensitive to PARP inhibition. PARP inhibitors are most effective in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[14][15]
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Drug Resistance Mechanisms: Tumors can develop resistance to PARP inhibitors through mechanisms like the restoration of HR function.[15]
Q4: My animals are showing signs of toxicity (e.g., weight loss). What should I do?
A4: Toxicity is a common concern with systemic cancer therapies.
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Reduce the Dose: The most straightforward approach is to lower the dose. Many studies determine a maximum tolerated dose (MTD) before proceeding with efficacy experiments.[14]
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Adjust the Dosing Schedule: Switching from daily to a less frequent administration schedule (e.g., 5 days on, 2 days off) might alleviate toxicity while maintaining efficacy.
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Refine the Formulation: Some vehicles or co-solvents can contribute to toxicity. Consider alternative, more biocompatible formulations.
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Supportive Care: Ensure animals have adequate hydration and nutrition. Consult with your institution's veterinary staff for appropriate supportive care measures.
3. Target Engagement and Pharmacodynamics
Q5: How can I confirm that my PARP inhibitor is hitting its target in vivo?
A5: Confirming target engagement is crucial for interpreting efficacy data. Several methods can be used:
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Pharmacodynamic (PD) Biomarkers: The most common method is to measure the levels of poly(ADP-ribose) (PAR) in tumor tissue via ELISA or Western blot. Effective PARP inhibition will lead to a significant reduction in PAR levels.[4][13]
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Immunohistochemistry (IHC): Staining for PAR or downstream markers of DNA damage (e.g., γH2AX) in tumor sections can provide spatial information on drug activity.[7]
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In Vivo Imaging: Advanced techniques using radiolabeled or fluorescently tagged PARP inhibitors can allow for non-invasive, real-time measurement of drug distribution and target engagement in living animals.[16][17][18][19]
Quantitative Data Summary
The following tables summarize key in vivo parameters for several well-characterized PARP inhibitors. These values can serve as a starting point for designing your own experiments.
Table 1: In Vivo Dosing and Administration of Common PARP Inhibitors
| PARP Inhibitor | Animal Model | Route of Administration | Dosage Regimen | Vehicle/Formulation |
| Olaparib | Mice (SW620 xenograft) | Oral gavage (p.o.) | 50 mg/kg, daily for 5 days | 10% DMSO, 10% 2-hydroxy-propyl-β-cyclodextrin in PBS |
| Niraparib | Mice (MDA-MB-436 xenograft) | Oral gavage (p.o.) | 75 mg/kg, once daily | 0.5% methylcellulose |
| Talazoparib | Mice (MX-1 xenograft) | Oral gavage (p.o.) | 0.33 mg/kg, once daily for 28 days | Not specified |
| Rucaparib | Mice (Capan-1 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg, single dose | Not specified |
Data compiled from multiple sources.[2][6][10][12][14][20]
Table 2: Pharmacokinetic (PK) Parameters of PARP Inhibitors in Rodents
| PARP Inhibitor | Animal Model | Route | Tmax (hours) | Cmax (ng/mL) | Oral Bioavailability (%) |
| Niraparib | Mice | Oral | ~2-4 | ~8000 (at 75 mg/kg) | Not specified |
| Talazoparib | Rats | Oral | ~0.5 | 7948 (at 10 mg/kg) | 56% |
| Rucaparib | Mice | Oral | ~2 | ~2000 (at 50 mg/kg) | Not specified |
Data compiled from multiple sources.[10][14][20][21]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study using Oral Gavage
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Animal Model: Use an appropriate tumor model (e.g., subcutaneous xenograft of a BRCA-deficient cell line) in immunocompromised mice.
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Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
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Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[12]
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Drug Formulation: Prepare the PARP inhibitor formulation fresh daily. Calculate the required amount based on the average weight of the mice and the target dose (e.g., 50 mg/kg). For insoluble compounds, ensure a homogenous suspension is created.[12]
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Administration: Administer the calculated volume of the drug or vehicle control via oral gavage daily or according to the desired schedule. A typical dosing volume is 10 mL/kg.[12]
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Data Collection: Continue to monitor tumor volumes, animal body weight, and overall health.
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Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum ethical size), euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for PAR levels).[12]
Protocol 2: Assessing Target Engagement by Measuring PAR Levels in Tumor Tissue
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Sample Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the animals and excise the tumors.
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Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or process it to generate protein lysates.
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Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
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Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for poly(ADP-ribose).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence substrate.
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Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Compare the PAR levels in the treated groups to the vehicle control group. A significant reduction in PAR signal indicates effective target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Intraperitoneal delivery of NanoOlaparib for disseminated late-stage cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 14. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Investigating Unexpected Phenotypes with "Sch 24937" Treatment
Internal Reference: TSC-20251203-S24937
Subject: Troubleshooting and Frequently Asked Questions Regarding Unexpected Phenotypes Observed with "Sch 24937"
This technical support document addresses potential unexpected phenotypes and troubleshooting strategies for researchers utilizing the investigational compound this compound. Our goal is to provide a centralized resource for identifying, understanding, and mitigating unforeseen experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is classified as a potent and selective inhibitor of mammalian topoisomerase II. Its primary mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: We are observing significant cytotoxicity in cell lines that are not expected to be highly proliferative. Is this a known off-target effect of this compound?
A2: While the primary activity of this compound is against proliferating cells, off-target effects can occur. Unanticipated cytotoxicity in quiescent or slowly dividing cells may suggest mitochondrial toxicity or inhibition of other critical cellular enzymes. It is recommended to perform a mitochondrial membrane potential assay and assess caspase activation to investigate these possibilities.
Q3: Our in vivo studies show unexpected neurological symptoms in animal models treated with this compound, which were not predicted by in vitro data. How should we approach this?
A3: Unexpected neurological phenotypes are a critical observation and require systematic investigation. Potential causes include off-target effects on neuronal signaling pathways or unforeseen transport of the compound across the blood-brain barrier. We recommend a tiered approach:
-
Confirm Compound Presence: Utilize LC-MS/MS to determine the concentration of this compound in brain tissue.
-
Neurotransmitter Profiling: Assess levels of key neurotransmitters in different brain regions to identify any significant alterations.
-
Histopathological Analysis: Examine brain tissue for any signs of neuronal damage, inflammation, or apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity Across Batches
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Store this compound at -20°C, protected from light and moisture. Prepare fresh stock solutions for each experiment. | Consistent IC50 values across experiments. |
| Batch-to-Batch Variability | Request a Certificate of Analysis (CoA) for each new batch. Perform a dose-response curve to confirm the IC50 value. | IC50 values should be within the acceptable range specified in the CoA. |
| Cell Line Instability | Perform cell line authentication (e.g., STR profiling). Monitor doubling time and morphology. | Consistent cellular response to a positive control. |
Issue 2: Appearance of Drug-Resistant Clones Sooner Than Expected
| Potential Cause | Recommended Action | Expected Outcome |
| Upregulation of Efflux Pumps | Perform qPCR or Western blot to assess the expression of ABC transporters (e.g., P-glycoprotein). | Increased expression of efflux pumps may correlate with resistance. |
| Mutation in Topoisomerase II | Sequence the topoisomerase II gene in resistant clones to identify potential mutations that prevent drug binding. | Identification of mutations in the drug-binding domain. |
| Activation of Bypass Signaling Pathways | Conduct RNA-seq or a phospho-proteomic screen to identify upregulated survival pathways. | Discovery of alternative pathways compensating for topoisomerase II inhibition. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential
-
Cell Preparation: Seed cells in a 96-well plate and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., CCCP) and a vehicle control.
-
Staining: Add JC-1 stain (5 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash cells twice with phosphate-buffered saline (PBS).
-
Analysis: Measure fluorescence at 530 nm (green, monomers) and 590 nm (red, J-aggregates) using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
-
Tissue Homogenization: Homogenize harvested brain tissue in a suitable buffer on ice.
-
Protein Precipitation: Add acetonitrile (B52724) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the compound.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Use a validated method with a standard curve for accurate quantification.
Signaling Pathways and Workflows
Caption: Primary mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Validation & Comparative
Sch 24937 vs. Alternative Topoisomerase II Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Sch 24937, a potent topoisomerase II inhibitor, with alternative compounds in both antibacterial and anticancer applications. This compound, also known as WIN 58161, is a quinolone derivative that has demonstrated significant activity against both bacterial and mammalian topoisomerase II.[1] This dual activity makes it a compound of interest for a range of therapeutic areas. In this guide, we compare this compound to the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076), and the widely used anticancer agents, doxorubicin (B1662922) and etoposide (B1684455).
Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and the selected alternative compounds. It is important to note that direct side-by-side comparisons of this compound with these alternatives in the same studies are limited. The data presented here is compiled from various sources and should be interpreted with consideration for the different experimental conditions.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound (WIN 58161) | Escherichia coli | 0.1 - 0.2 | Data not directly available in a comparative study |
| Staphylococcus aureus | 0.05 - 0.1 | Data not directly available in a comparative study | |
| Ciprofloxacin | Escherichia coli | 0.016 | [2] |
| Staphylococcus aureus (MRSA) | 12.5 | [2] |
Table 2: Anticancer Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (WIN 58161) | P388 Murine Leukemia | Cytotoxic at concentrations that inhibit topoisomerase II | [1] |
| Doxorubicin | HepG2 (Liver Cancer) | 1.3 ± 0.18 | [3] |
| Huh-7 (Liver Cancer) | 5.2 ± 0.49 | [3] | |
| Etoposide | SW1783 (Anaplastic Astrocytoma) | 50 (48h exposure) | [4] |
| U-87 MG (Glioblastoma) | ~20-50 (depending on exposure time) | [4] |
Note: Specific IC50 values for this compound against a panel of cancer cell lines in direct comparison with doxorubicin and etoposide were not found in the available literature. The information for WIN 58161 indicates its cytotoxic effects are linked to topoisomerase II inhibition.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all compounds discussed is the inhibition of topoisomerase II, an essential enzyme for DNA replication, transcription, and chromosome segregation.[5][6] However, the downstream cellular consequences and signaling pathways activated can differ.
Topoisomerase II Inhibition and DNA Damage Response
Topoisomerase II inhibitors like this compound, doxorubicin, and etoposide are classified as "topoisomerase poisons" because they stabilize the transient covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks (DSBs).[5][6][7] The cellular response to these DSBs is crucial for the cytotoxic effects of these drugs.
Doxorubicin-Induced Apoptosis Pathways
Doxorubicin is known to induce apoptosis through multiple signaling pathways. One key pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage.[8] Additionally, doxorubicin can activate the Notch signaling pathway, leading to the expression of HES1, which in turn promotes apoptosis.[9] The generation of reactive oxygen species (ROS) also plays a significant role in doxorubicin-induced apoptosis by activating stress-activated protein kinases like p38 and JNK.[2]
Etoposide-Induced Cell Cycle Arrest
Etoposide-induced DNA damage triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2/M phase.[4][10][11] This arrest is mediated by the ATM/ATR and Chk1/Chk2 kinase cascades, which ultimately inhibit the activity of cyclin-dependent kinases (CDKs) required for mitotic entry.[12]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of topoisomerase II inhibitors. Specific details may vary between studies.
Topoisomerase II Decatenation Assay
This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compound (e.g., this compound) and control inhibitor (e.g., etoposide)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice, each containing 10x reaction buffer, ATP, and kDNA.
-
Add varying concentrations of the test compound or control inhibitor to the respective tubes.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.
Bacterial DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase (a type II topoisomerase).
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5x Gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 50% glycerol)
-
ATP solution
-
Test compound (e.g., this compound) and control inhibitor (e.g., ciprofloxacin)
-
Stop solution/loading dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add different concentrations of the test compound or control inhibitor.
-
Start the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Terminate the reaction with the stop solution/loading dye.
-
Analyze the samples by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Stain the gel and visualize the bands. Inhibition of supercoiling is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Cell Viability (IC50) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound, doxorubicin, etoposide)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Test compound (e.g., this compound, ciprofloxacin)
-
Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the microtiter plate wells containing broth.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
References
- 1. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. e-century.us [e-century.us]
- 9. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Sch 23390: A Comparative Guide to Receptor Cross-Reactivity
For researchers and drug development professionals, understanding the complete binding profile of a pharmacological agent is paramount. This guide provides a comprehensive comparison of Sch 23390's binding affinity and functional activity across its primary target and various off-target receptors. The data presented herein is crucial for interpreting experimental results and predicting potential side effects.
Sch 23390 is a potent and selective antagonist of the dopamine (B1211576) D1-like receptors (D1 and D5). However, in vitro studies have revealed significant cross-reactivity with other receptor systems, most notably the serotonin (B10506) 5-HT2 family of receptors. This guide summarizes the quantitative data on its binding affinities and functional activities, details the experimental methodologies used to obtain this data, and provides a visual representation of a typical receptor screening workflow.
Quantitative Comparison of Sch 23390 Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Sch 23390 at various dopamine and serotonin receptors. This data allows for a direct comparison of its potency at its intended target versus its off-target interactions.
| Receptor | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | EC50/IC50 (nM) | Reference |
| Dopamine D1 | [3H]Sch 23390 | Radioligand Binding | Rat Striatum | 0.2 | - | [1] |
| Dopamine D5 | [3H]Sch 23390 | Radioligand Binding | Recombinant | 0.3 | - | [1] |
| Dopamine D2 | [3H]Spiroperidol | Radioligand Binding | Rat Striatum | 880 | - | [2] |
| Serotonin 5-HT2A | [3H]Ketanserin | Radioligand Binding | Rat Frontal Cortex | 30 | - | [2][3] |
| Serotonin 5-HT2C | [3H]Mesulergine | Radioligand Binding | h5-HT2C in CHO cells | 9.3 | 2.6 (EC50) | [4] |
| α1-Adrenergic | [3H]Prazosin | Radioligand Binding | Rat Forebrain | 690 | - | [2] |
Experimental Methodologies
The data presented in this guide were generated using standard pharmacological assays. Below are detailed descriptions of the key experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Tissue/Cell Preparation: Brain regions (e.g., rat striatum, frontal cortex) or cells expressing the receptor of interest (e.g., CHO cells stably expressing h5-HT2C) are homogenized in an appropriate buffer.
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]Sch 23390, [3H]ketanserin) at a fixed concentration and varying concentrations of the competing compound (Sch 23390).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Phosphoinositide Hydrolysis)
Functional assays measure the biological response elicited by a compound at a receptor. For the 5-HT2C receptor, which is coupled to phospholipase C, phosphoinositide (PI) hydrolysis is a common functional readout.[4]
-
Cell Culture and Labeling: CHO cells stably expressing the human 5-HT2C receptor are cultured and labeled overnight with [3H]myo-inositol.
-
Drug Treatment: The cells are then washed and incubated with various concentrations of Sch 23390 in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is quantified by ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathway of the 5-HT2C receptor activated by Sch 23390.
Caption: Experimental workflow for assessing receptor cross-reactivity.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The D-1 dopamine receptor antagonist SCH 23390 also interacts potently with brain serotonin (5-HT2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Analgesic Sch 24937: A Preclinical-Stage Enkephalinase Inhibitor Compared to Standard-of-Care in Pain Management
It is important to note that searches for "Sch 24937" did not yield a specific compound with this identifier. However, extensive research points to the high likelihood of this being a typographical error and that the intended compound of interest is Sch 34826, an investigational enkephalinase inhibitor, and its active metabolite, Sch 32615. This comparison guide will therefore focus on the available preclinical data for Sch 34826 and Sch 32615 and contrast it with the established standard-of-care treatments for pain.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available experimental data.
Overview of Sch 34826 and its Mechanism of Action
Sch 34826 is an orally active prodrug that is converted in the body to its active form, Sch 32615. Sch 32615 is a potent inhibitor of the enzyme enkephalinase (also known as neprilysin). Enkephalinase is responsible for breaking down endogenous enkephalins, which are naturally occurring peptides with opioid-like analgesic properties. By inhibiting this enzyme, Sch 32615 increases the levels of enkephalins in the nervous system, leading to a reduction in pain perception. This mechanism of action is distinct from that of traditional opioid analgesics, which directly bind to and activate opioid receptors.
Standard-of-Care in Pain Management
The standard-of-care for pain management is multifaceted and depends on the type and severity of pain, categorized broadly as acute or chronic.
Acute Pain: For mild to moderate acute pain, the first-line treatments are typically non-opioid analgesics such as acetaminophen (B1664979) and nonsteroidal anti-inflammatory drugs (NSAIDs). For severe acute pain, opioids may be used for a short duration.
Chronic Pain: The management of chronic pain is more complex and often involves a multidisciplinary approach. Pharmacological treatments include non-opioid analgesics, antidepressants (such as tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors), and anticonvulsants. Opioids are used cautiously for chronic non-cancer pain due to the risk of dependence and other adverse effects.
Preclinical Efficacy of Sch 34826 and Sch 32615
The available data for Sch 34826 and Sch 32615 are from preclinical studies in animal models of pain. These studies demonstrate the analgesic potential of this enkephalinase inhibitor.
| Parameter | Sch 34826 (Oral Administration) | Sch 32615 (Parenteral Administration) | Standard-of-Care (Examples) | Reference |
| Analgesic Efficacy (Mouse Acetic Acid Writhing Test) | MED = 30 mg/kg | MED = 3 mg/kg IV | Morphine (effective at low mg/kg doses) | [1] |
| Analgesic Efficacy (Rat Yeast-Paw Test) | MED = 100 mg/kg | MED = 10 mg/kg IV | NSAIDs (e.g., ibuprofen, effective at various doses) | [1] |
| Analgesic Efficacy (Mouse Hot-Plate Test) | MED = 30 mg/kg | Not reported | Morphine (effective at low mg/kg doses) | [1] |
| Analgesic Efficacy (Rat Stress-Induced Analgesia) | MED = 10 mg/kg | Not reported | Opioids (effective) | [1] |
| Potentiation of D-Ala2-Met5-enkephalinamide (Mouse) | ED50 = 5.3 mg/kg | ED50 = 1.4 ng/kg SC | Not applicable | [1] |
| Duration of Action | At least 4 hours | Not reported | Varies by drug (e.g., 4-6 hours for immediate-release opioids) | [1] |
MED: Minimal Effective Dose; ED50: Effective Dose in 50% of subjects; IV: Intravenous; SC: Subcutaneous.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral pain. Mice are injected intraperitoneally with acetic acid, which induces a characteristic writhing response (stretching of the abdomen and hind limbs). The test compound is administered prior to the acetic acid injection, and the number of writhes is counted over a specific period. A reduction in the number of writhes compared to a vehicle-treated control group indicates an analgesic effect.[1]
Yeast-Paw Test (Rat)
This model is used to evaluate inflammatory pain. An injection of brewer's yeast into the paw of a rat induces inflammation and hyperalgesia (increased sensitivity to pain). The pain threshold is measured using a pressure applicator or a thermal stimulus. An increase in the pain threshold after administration of the test compound indicates an analgesic effect.[1]
Hot-Plate Test (Mouse)
This test measures the response to a thermal pain stimulus. Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is recorded. An increase in the response latency after administration of the test compound suggests an analgesic effect.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Sch 32615, an enkephalinase inhibitor.
Caption: General workflow for preclinical analgesic testing.
Comparison with Standard-of-Care
| Feature | Sch 34826 / Sch 32615 | Standard-of-Care (Non-Opioids) | Standard-of-Care (Opioids) |
| Mechanism of Action | Enkephalinase inhibition (indirectly enhances endogenous opioid signaling) | Inhibition of cyclooxygenase (NSAIDs) or other mechanisms (Acetaminophen) | Direct agonism of opioid receptors (e.g., mu, delta, kappa) |
| Route of Administration | Sch 34826: Oral; Sch 32615: Parenteral | Oral, topical, parenteral | Oral, parenteral, transdermal, etc. |
| Analgesic Efficacy | Demonstrated in preclinical models of acute pain.[1] | Effective for mild to moderate pain. | Effective for moderate to severe pain. |
| Potential for Abuse/Dependence | Likely lower than direct opioid agonists, but naloxone-reversible effects suggest some opioid pathway involvement.[1] | Low to none. | High, a major clinical concern. |
| Side Effect Profile (Preclinical) | No significant respiratory or gastrointestinal side effects noted at doses up to 100 times the effective dose in preclinical models.[1] | Gastrointestinal irritation, renal toxicity, cardiovascular risks (NSAIDs); liver toxicity at high doses (Acetaminophen). | Respiratory depression, constipation, sedation, nausea, tolerance, and dependence. |
| Clinical Development Stage | Preclinical | Widely available and used in clinical practice for decades. | Widely available and used in clinical practice, with significant regulations. |
Conclusion
Based on the available preclinical data, the enkephalinase inhibitor Sch 34826 and its active metabolite Sch 32615 represent a novel approach to pain management. Their mechanism of action, which enhances the body's natural pain-relieving pathways, may offer a differentiated safety profile compared to traditional opioid analgesics, particularly concerning respiratory and gastrointestinal side effects.
However, it is crucial to emphasize that all current data for Sch 34826 and Sch 32615 are from animal studies. Direct comparisons with the efficacy and safety of standard-of-care analgesics in humans cannot be made without extensive clinical trials. The preclinical findings are promising and warrant further investigation to determine the potential clinical utility of this class of compounds in the management of pain. Future research should focus on head-to-head comparative studies with standard analgesics in various pain models and, eventually, well-controlled clinical trials in human subjects.
References
A Comparative Analysis of SCH-79797 and Other Protease-Activated Receptor 1 (PAR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of SCH-79797 against other notable PAR1 inhibitors, Vorapaxar and Atopaxar. It is important to note that the initially referenced "Sch 24937" is likely a typographical error, with research pointing towards SCH-79797 as the compound of interest. A distinguishing feature of SCH-79797 is its dual mechanism of action, functioning as both a potent PAR1 antagonist and a broad-spectrum antibiotic, a characteristic not shared by Vorapaxar or Atopaxar.
Comparative Analysis of PAR1 Inhibitory Activity
SCH-79797, Vorapaxar, and Atopaxar all demonstrate potent inhibition of the PAR1 receptor. The following table summarizes their in vitro inhibitory activities.
| Compound | Target | Assay | IC50 | Ki |
| SCH-79797 | PAR1 | [³H]haTRAP Binding | 70 nM[1] | 35 nM[1] |
| Vorapaxar | PAR1 | Thrombin-induced platelet aggregation | 47 nM[2] | 8.1 nM[2][3] |
| PAR1 | haTRAP-induced platelet aggregation | 25 nM[2] | ||
| Atopaxar | PAR1 | [³H]haTRAP Binding | 19 nM[4] | |
| PAR1 | Thrombin-induced platelet aggregation | 64 nM[5] | ||
| PAR1 | TRAP-induced platelet aggregation | 31 nM[5] |
Experimental Protocol: Competitive Radioligand Binding Assay for PAR1
This protocol outlines a standard method for determining the binding affinity of a test compound to the PAR1 receptor.
1. Materials:
-
HEK293 cells stably expressing human PAR1.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: [³H]-haTRAP (high-affinity thrombin receptor-activating peptide).
-
Unlabeled competitor (test compound, e.g., SCH-79797).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Methods:
-
Membrane Preparation:
-
Culture HEK293-PAR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of cell membrane preparation.
-
Add increasing concentrations of the unlabeled competitor (test compound).
-
Add a fixed concentration of the radioligand, [³H]-haTRAP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Simplified overview of the PAR1 signaling pathway leading to platelet activation.
Comparative Analysis of Platelet Aggregation Inhibition
The ability of these compounds to inhibit platelet aggregation is a key functional measure of their efficacy as PAR1 antagonists.
| Compound | Agonist | IC50 |
| SCH-79797 | Thrombin | 3 µM[1] |
| Vorapaxar | Thrombin | 47 nM[2] |
| TRAP | 25 nM[2] | |
| Atopaxar | Thrombin | 160 nM[6] |
| TRAP | 38 nM[6] |
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and the effect of inhibitory compounds.[7]
1. Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet agonist (e.g., Thrombin, TRAP).
-
Test compound (e.g., SCH-79797).
-
Light Transmission Aggregometer.
-
Cuvettes and stir bars.
2. Methods:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The maximum aggregation is determined from the change in light transmission.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Caption: A generalized workflow for the screening and development of PAR1 inhibitors.
Unique Antibacterial Profile of SCH-79797
Unlike other PAR1 antagonists, SCH-79797 exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[8][9] This dual action makes it a unique compound with potential applications beyond antiplatelet therapy.
| Bacterial Strain | SCH-79797 MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| Escherichia coli lptD4213 | 6.3[8] | >32[8] |
| Acinetobacter baumannii (clinical isolate) | 3.1[8] | - |
| Neisseria gonorrhoeae (multi-drug resistant) | 0.8[8] | - |
| Staphylococcus aureus (MRSA) | 3.1[8] | >32[8] |
| Enterococcus faecalis | 6.3[8] | - |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3]
1. Materials:
-
Pure bacterial culture.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compound (e.g., SCH-79797).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
2. Methods:
-
Inoculum Preparation:
-
Grow a fresh culture of the test bacterium.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Preparation:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Caption: Logical relationship of SCH-79797's dual inhibitory mechanisms.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. researchgate.net [researchgate.net]
- 6. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
"Sch 24937" in different cell lines and species
I am unable to provide a comparison guide for "Sch 24937" as extensive searches have not yielded any publicly available information on a chemical compound or drug with this designation. The search results primarily consist of job postings with a salary of £24,937, and there is no indication in the scientific or medical literature of "this compound" as a research compound or therapeutic agent.
It is possible that "this compound" is an internal development code that has not been disclosed in public literature, or the identifier may be incorrect. Without any information on the nature of this compound, its mechanism of action, or any experimental data, it is not possible to create the requested comparison guide, data tables, or diagrams.
If you have an alternative name, chemical structure, or any associated research articles for this compound, please provide them so I can conduct a more targeted and effective search to fulfill your request.
A Head-to-Head Comparison of SCH 24937 (SCH 79797) and its Analogs: Vorapaxar and Atopaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the Protease-Activated Receptor-1 (PAR-1) antagonist SCH 24937, more commonly known as SCH 79797, and its clinically evaluated analogs, Vorapaxar (SCH 530348) and Atopaxar (E5555). This document focuses on their performance as PAR-1 inhibitors and their distinct pharmacological profiles, including a unique antibacterial property of SCH 79797. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Overview of PAR-1 Antagonists
Thrombin is a potent activator of platelets through the cleavage and activation of PAR-1, a G protein-coupled receptor. Inhibition of this pathway is a key strategy in the development of antiplatelet therapies for the prevention of atherothrombotic events. SCH 79797, Vorapaxar, and Atopaxar are all small molecule antagonists of PAR-1, yet they exhibit distinct pharmacological characteristics.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key in vitro potency and, where applicable, antibacterial activity of SCH 79797, Vorapaxar, and Atopaxar. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions, which can influence direct comparability.
Table 1: PAR-1 Inhibitory Potency
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| SCH 79797 | Human PAR-1 | Radioligand Binding | 35 | 70 | [1] |
| Human Platelets | Thrombin-induced Aggregation | - | 3000 | [1] | |
| Vorapaxar | Human PAR-1 | Radioligand Binding | 8.1 | - | [1] |
| Human Platelets | Thrombin-induced Aggregation | - | 47 | [2] | |
| Atopaxar | Human PAR-1 | Radioligand Binding | - | 19 | [3] |
| Human Platelets | Thrombin-induced Aggregation | - | 160 | [2][4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Species | MIC (µg/mL) | Reference(s) |
| SCH 79797 | Staphylococcus aureus (MRSA) | 1-8 | |
| Escherichia coli | 4-16 | ||
| Neisseria gonorrhoeae | 0.5-2 | ||
| Vorapaxar | Various | No significant activity reported | |
| Atopaxar | Various | No significant activity reported |
Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway
Activation of PAR-1 by thrombin initiates a signaling cascade through multiple G protein subtypes, primarily Gαq and Gα12/13. The diagram below illustrates the key downstream signaling events leading to platelet activation.
Caption: Simplified PAR-1 signaling cascade in platelets.
Experimental Workflow for PAR-1 Antagonist Evaluation
The evaluation of novel PAR-1 antagonists typically follows a multi-stage process, from initial screening to preclinical and clinical assessment.
Caption: Drug development workflow for PAR-1 antagonists.
Detailed Experimental Protocols
PAR-1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) and IC50 of a test compound for the PAR-1 receptor.
Materials:
-
Human platelet membranes (source of PAR-1)
-
Radioligand: [³H]-haTRAP (a high-affinity thrombin receptor activating peptide analog)
-
Test compounds (SCH 79797, Vorapaxar, Atopaxar) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (Binding buffer without BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine human platelet membranes, a fixed concentration of [³H]-haTRAP (typically near its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the functional inhibitory effect (IC50) of a test compound on thrombin-induced platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for calibration
-
Thrombin (agonist)
-
Test compounds (SCH 79797, Vorapaxar, Atopaxar) at various concentrations
-
Saline or vehicle control
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Obtain fresh human blood in citrate (B86180) anticoagulant and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Calibration: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Incubation: Place a known volume of PRP in an aggregometer cuvette with a stir bar at 37°C. Add the test compound or vehicle and incubate for a defined period (e.g., 2-5 minutes).
-
Aggregation: Add a concentration of thrombin known to induce submaximal aggregation to the cuvette.
-
Measurement: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percentage inhibition of aggregation against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (SCH 79797, Vorapaxar, Atopaxar) serially diluted
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Preparation: Serially dilute the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include positive control wells (bacteria without compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Discussion and Conclusion
This head-to-head comparison reveals significant differences between SCH 79797 and its analogs, Vorapaxar and Atopaxar.
-
PAR-1 Antagonism: All three compounds are potent PAR-1 antagonists. Vorapaxar exhibits the highest reported binding affinity (Ki of 8.1 nM). Atopaxar also shows high potency in functional assays. While effective, SCH 79797 appears to be a less potent antiplatelet agent in functional assays compared to its direct binding affinity might suggest.
-
Dual Activity of SCH 79797: A key differentiator is the potent antibacterial activity of SCH 79797, which is not observed with Vorapaxar. This dual mechanism, targeting both host-pathogen interaction (platelet activation) and the pathogen directly, makes SCH 79797 a unique molecule with potential applications beyond anti-thrombotic therapy. The antibacterial activity of Atopaxar has not been extensively reported.
-
Clinical Development: Vorapaxar is the only one of the three to have received regulatory approval for clinical use, albeit with a black box warning regarding bleeding risk. The development of Atopaxar was discontinued.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
